3-[1-(naphthalene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione 3-[1-(naphthalene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 1790200-01-9
VCID: VC4821301
InChI: InChI=1S/C17H14N2O3S/c20-15-10-23-17(22)19(15)14-8-18(9-14)16(21)13-6-5-11-3-1-2-4-12(11)7-13/h1-7,14H,8-10H2
SMILES: C1C(CN1C(=O)C2=CC3=CC=CC=C3C=C2)N4C(=O)CSC4=O
Molecular Formula: C17H14N2O3S
Molecular Weight: 326.37

3-[1-(naphthalene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione

CAS No.: 1790200-01-9

Cat. No.: VC4821301

Molecular Formula: C17H14N2O3S

Molecular Weight: 326.37

* For research use only. Not for human or veterinary use.

3-[1-(naphthalene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione - 1790200-01-9

Specification

CAS No. 1790200-01-9
Molecular Formula C17H14N2O3S
Molecular Weight 326.37
IUPAC Name 3-[1-(naphthalene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C17H14N2O3S/c20-15-10-23-17(22)19(15)14-8-18(9-14)16(21)13-6-5-11-3-1-2-4-12(11)7-13/h1-7,14H,8-10H2
Standard InChI Key MRSAKVKFUXTBKD-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)C2=CC3=CC=CC=C3C=C2)N4C(=O)CSC4=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiazolidine-2,4-dione core, a five-membered heterocyclic ring containing sulfur and nitrogen atoms. This core is substituted at the 3-position with an azetidine moiety, which is further functionalized by a naphthalene-2-carbonyl group. The azetidine ring introduces conformational rigidity, while the naphthalene system contributes aromaticity and hydrophobic interactions. The molecular formula is C₁₇H₁₄N₂O₃S, with a molar mass of 326.37 g/mol.

Physicochemical Characteristics

Key properties include:

  • Solubility: Limited aqueous solubility due to hydrophobic naphthalene and azetidine groups .

  • LogP: Predicted logP values range from 3.94–6.97, indicating high lipophilicity .

  • Hydrogen Bonding: Two hydrogen bond donors and six acceptors, influencing bioavailability .

The compound’s stereochemistry and planarity are critical for target binding, as evidenced by molecular docking studies .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Knoevenagel Condensation: Reacting 2,4-thiazolidinedione with naphthalene-2-carbaldehyde under basic conditions to form the α,β-unsaturated intermediate .

  • Azetidine Functionalization: Introducing the azetidine moiety via nucleophilic substitution or cyclization reactions. For example, azetidine-3-amine reacts with naphthalene-2-carbonyl chloride to form the azetidine-carbonyl intermediate .

  • Final Coupling: Combining intermediates using coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DMF or THF) .

Optimization: Reaction yields (35–70%) depend on catalysts (e.g., Pd(PPh₃)₄), solvents (toluene/water mixtures), and temperature control .

Analytical Characterization

  • NMR Spectroscopy: ¹H NMR confirms the presence of naphthalene protons (δ 7.5–8.3 ppm) and azetidine CH₂ groups (δ 3.1–3.8 ppm) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 327.37 [M+H]⁺.

  • IR Spectroscopy: Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-S (670–720 cm⁻¹) .

Biological Activities and Mechanisms of Action

Antioxidant Properties

The compound exhibits radical scavenging activity, with an EC₅₀ of 0.565–0.708 mM in lipid peroxidation assays . The 4-hydroxyphenyl substituent enhances activity by stabilizing free radicals through resonance .

Metabolic Modulation

Like other thiazolidinediones (e.g., Rosiglitazone), it activates PPAR-γ, improving insulin sensitivity . Molecular dynamics simulations reveal binding affinity (ΔG = −103.50 kcal/mol) to PPAR-γ’s ligand-binding domain .

Comparative Analysis with Structural Analogues

CompoundCore StructureKey FeaturesTherapeutic Use
Target CompoundThiazolidine-2,4-dioneNaphthalene-azetidine hybridAnticancer, Antioxidant
RosiglitazoneThiazolidine-2,4-dioneBenzylthiazolidinedioneType 2 Diabetes
PioglitazoneThiazolidine-2,4-dionePyridyl-ethyl groupAnti-inflammatory

The naphthalene group in the target compound enhances hydrophobic interactions with biological targets compared to simpler aryl groups in analogues .

Interaction Studies and Molecular Docking

Protein Targets

  • PPAR-γ: Hydrogen bonds with Asp1044 and Glu915 stabilize binding .

  • Bcl-2: Hydrophobic interactions via naphthalene disrupt anti-apoptotic signaling .

ADMET Profile

  • Absorption: High GI absorption (LogKp = −4.37 cm/s) .

  • CYP Inhibition: Moderate inhibitor of CYP2C19 and CYP3A4 .

  • Toxicity: Low AMES mutagenicity but potential hepatotoxicity at high doses .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator